1-(1-Ethylpropyl)-4-methyl-1H-pyrazol-5-amine
Overview
Description
1-(1-Ethylpropyl)-4-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H17N3 and its molecular weight is 167.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
- Chemistry of Pyrazoline Derivatives: Pyrazolines, including compounds similar to 1-(1-Ethylpropyl)-4-methyl-1H-pyrazol-5-amine, are explored for their potential in synthesizing various heterocyclic compounds. These efforts highlight pyrazoline derivatives' roles in creating new materials with potential applications in pharmaceuticals, dyes, and advanced materials. The unique reactivity of certain pyrazoline scaffolds facilitates the generation of a wide range of heterocyclic compounds under mild reaction conditions, demonstrating the compound's versatility in chemical synthesis (Gomaa & Ali, 2020).
Biological and Pharmaceutical Research
- Therapeutic Applications of Pyrazoline Derivatives: Research into pyrazoline derivatives has identified a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. This extensive range of biological activities suggests that compounds like this compound could be potential candidates for drug development and therapeutic applications. The versatility of pyrazoline derivatives in medicinal chemistry indicates their importance in discovering new treatments and understanding biological mechanisms (Shaaban, Mayhoub, & Farag, 2012).
Environmental and Material Sciences
- Removal of Contaminants: Amines, including those related to this compound, have been studied for their ability to bind and remove various environmental pollutants. For instance, amine-functionalized sorbents are explored for their efficacy in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies, showcasing the potential environmental applications of these compounds in water treatment technologies (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Mechanism of Action
- Pendimethalin is more than 57% absorbed from the gastrointestinal tract and rapidly excreted, independent of dose level .
- About 70% of the radioactivity is excreted in the feces and about 20% in the urine within 24 hours post-treatment .
- After 96 hours, the residual radioactivity in the soft tissues accounted for 0.2% of the radioactive dose .
- Pendimethalin is not detectable in the plasma even at the earliest time point of 1 hour, although its metabolites were detected .
Target of Action
The primary target of 1-(1-Ethylpropyl)-4-methyl-1H-pyrazol-5-amine, also known as Pendimethalin, is the plant cell division process. It acts as a selective herbicide, primarily affecting annual grasses and common weeds .
Mode of Action
Pendimethalin interferes with the plant cell division process by inhibiting the formation of microtubules, which are essential components of the cell’s structure. This disruption prevents normal cell division and growth, leading to the death of the plant .
Biochemical Pathways
The biochemical pathway of Pendimethalin involves several transformation steps:
Pharmacokinetics
In terms of Absorption, Distribution, Metabolism, and Excretion (ADME) properties:
Result of Action
The molecular and cellular effects of Pendimethalin’s action result in the inhibition of cell division in the root and shoot tips of susceptible plants, leading to their death .
Action Environment
Environmental factors such as soil type, temperature, and moisture levels can influence the action, efficacy, and stability of Pendimethalin. For instance, it is less effective in heavy, clay soils compared to light, sandy soils. Additionally, it requires moisture (from rainfall or irrigation) for activation .
Properties
IUPAC Name |
4-methyl-2-pentan-3-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-4-8(5-2)12-9(10)7(3)6-11-12/h6,8H,4-5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYXLVBBCIKKNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=C(C=N1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650932 | |
Record name | 4-Methyl-1-(pentan-3-yl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-02-2 | |
Record name | 4-Methyl-1-(pentan-3-yl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.